molecular formula C16H32O2Si B3188625 Tributylsilyl methacrylate CAS No. 22414-62-6

Tributylsilyl methacrylate

Cat. No.: B3188625
CAS No.: 22414-62-6
M. Wt: 284.51 g/mol
InChI Key: WEAZWKYSTGLBSQ-UHFFFAOYSA-N
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Description

Tributylsilyl methacrylate (TBSMA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TBSMA is a methacrylate monomer that contains a tributylsilyl group, which makes it highly reactive and useful in a variety of chemical reactions.

Scientific Research Applications

Polymer Synthesis and Characterization

Tributylsilyl methacrylate plays a significant role in polymer chemistry. For instance, in the study of group transfer polymerization of alkyl methacrylates using hydrosilane and tris(pentafluorophenyl)borane as the new initiation system, tributylsilane was used for producing well-defined polymers with predictable molar masses and low polydispersity (Chen et al., 2015). Additionally, triblock copolymers synthesized via atom transfer radical polymerizations for pH- and temperature-responsive hydrogels also underscore the versatility of methacrylate compounds in creating smart materials (Xu, Kang, & Neoh, 2006).

Application in Chromatographic Separation

The optimization of the microscopic morphology of a methacrylate monolith for chromatographic separation of radionuclides in nitric acid media is another area of application. This involves the systematic study of the synthesis of the polymeric porous monolith poly(ethylene glycol dimethacrylate-co-allyl methacrylate) used as solid-phase support (Losno et al., 2018).

Antifouling Coating Development

In the development of antifouling coatings, the cross-linked terpolymer chains made of methyl methacrylate, this compound, and acrylic acid were examined. These coatings, due to their specific properties, find applications in marine environments and other areas where biofouling prevention is critical (Hong et al., 2013).

Biomedical Applications

The hydrophobic modification of sodium alginate by coupling of polybutyl methacrylate onto alginate for drug controlled release highlights the potential biomedical applications of methacrylate derivatives. This modification enhanced the hydrophobicity of alginate, making it suitable for controlled drug delivery (Yao et al., 2010).

Properties

IUPAC Name

tributylsilyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2Si/c1-6-9-12-19(13-10-7-2,14-11-8-3)18-16(17)15(4)5/h4,6-14H2,1-3,5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAZWKYSTGLBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(CCCC)OC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4 g of acetoxytri-n-butylsilane and 1.33 g of commercial methacrylic acid (ATOFINA Norsocryl® MAA) are mixed at room temperature, acetic acid is then distilled under reduced pressure (45° C./13 hPa) to afford tri-n-butylsilyl methacrylate.
Name
acetoxytri-n-butylsilane
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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